Cas no 70372-02-0 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide)

N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide Chemical and Physical Properties
Names and Identifiers
-
- N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide
- Benzamide, N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chloro-
- Oprea1_055425
- N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-chlorobenzamide
- N-[2-(1H-benzimidazol-2-yl)phenyl]-2-chlorobenzamide
- AKOS017074198
- Z30822236
- F0125-1754
- 70372-02-0
- N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide
- EU-0007286
-
- Inchi: 1S/C20H14ClN3O/c21-15-9-3-1-7-13(15)20(25)24-16-10-4-2-8-14(16)19-22-17-11-5-6-12-18(17)23-19/h1-12H,(H,22,23)(H,24,25)
- InChI Key: GKOLGZUQWDJPHP-UHFFFAOYSA-N
- SMILES: ClC1C=CC=CC=1C(NC1=CC=CC=C1C1=NC2C=CC=CC=2N1)=O
Computed Properties
- Exact Mass: 347.0825398g/mol
- Monoisotopic Mass: 347.0825398g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 474
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- Density: 1.384±0.06 g/cm3(Predicted)
- Melting Point: 222-223 °C(Solv: ethanol (64-17-5))
- pka: 11.22±0.10(Predicted)
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0125-1754-2μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
Life Chemicals | F0125-1754-20mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 20mg |
$99.0 | 2023-07-28 | |
Life Chemicals | F0125-1754-1mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
Life Chemicals | F0125-1754-15mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 | |
Life Chemicals | F0125-1754-4mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
Life Chemicals | F0125-1754-20μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
Life Chemicals | F0125-1754-10μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
Life Chemicals | F0125-1754-75mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
Life Chemicals | F0125-1754-40mg |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 40mg |
$140.0 | 2023-07-28 | |
Life Chemicals | F0125-1754-5μmol |
N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-chlorobenzamide |
70372-02-0 | 90%+ | 5μmol |
$63.0 | 2023-07-28 |
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide Related Literature
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
-
Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
Additional information on N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide
Introduction to N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide (CAS No. 70372-02-0)
N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural and pharmacological properties. This compound, identified by the CAS number 70372-02-0, belongs to a class of molecules that exhibit potential therapeutic benefits. The molecular structure of this compound incorporates key functional groups that contribute to its biological activity, making it a subject of intense study in medicinal chemistry.
The core structure of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide consists of a benzamide moiety linked to a phenyl ring, which is further substituted with a 1H-1,3-benzodiazole ring. This particular arrangement of rings and substituents is crucial for its interaction with biological targets. The benzodiazole moiety is well-known for its role in modulating central nervous system activity, while the chlorobenzamide group introduces additional pharmacological potential by influencing enzyme inhibition and receptor binding.
Recent advancements in pharmaceutical research have highlighted the importance of such multi-ringed compounds in developing novel therapeutic agents. The combination of the benzodiazole and chlorobenzamide functionalities in N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide suggests that it may possess properties suitable for applications in treating neurological disorders, pain management, and possibly even cancer therapy. The presence of the chloro substituent on the benzamide ring enhances its ability to interact with biological targets, making it a promising candidate for further investigation.
In the context of current research, N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide has been studied for its potential role in modulating neurotransmitter systems. The benzodiazole ring is known to interact with gamma-amino butyric acid (GABA) receptors, which are critical for regulating neuronal excitability. This interaction can lead to sedative, anxiolytic, and muscle relaxant effects. Additionally, the chlorobenzamide group may contribute to anti-inflammatory and analgesic properties by inhibiting specific enzymes involved in pain signaling pathways.
The synthesis of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the formation of the benzodiazole ring through cyclization reactions, followed by functionalization at the 2-position with a phenyl group. Subsequent introduction of the chlorobenzamide moiety completes the molecular structure. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels necessary for pharmaceutical applications.
One of the most compelling aspects of N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide is its potential as a lead compound for drug development. Researchers have leveraged computational modeling and high-throughput screening techniques to identify derivatives with enhanced pharmacological activity. These studies have revealed that modifications to the phenyl ring or the chlorobenzamide group can significantly alter biological responses without compromising overall efficacy. This flexibility makes N-2-(1H-1,3-benzodiazol-2-y]phenyl)-2-chlorobenzamide an invaluable starting point for designing novel therapeutics.
The pharmacokinetic profile of this compound is another area of interest. Studies have shown that N-2-(1H-l,l3-benzo-diazol-z-y]phenyl)-2-chloro-ben-zamide exhibits favorable solubility and metabolic stability, which are critical factors for drug bioavailability and duration of action. Additionally, preliminary toxicology studies indicate that it has a low propensity for off-target effects when administered at therapeutic doses. These findings suggest that it may be well-tolerated in clinical settings if further developed into a drug candidate.
Future research directions include exploring the compound's efficacy in preclinical models of neurological disorders such as epilepsy and anxiety disorders. The ability to modulate GABA receptor activity makes it particularly relevant for these conditions. Furthermore, investigating its potential interactions with other neurotransmitter systems could uncover additional therapeutic applications. Collaborative efforts between synthetic chemists and biologists are essential to fully elucidate its mechanism of action and optimize its pharmacological properties.
In conclusion, N-l(}l-l,H-l,l3-benzo-dia-zol-z-y]phenyl)-l,l-chIoro-ben-Zarnide (CAS No.70372-OZ-O) represents a significant advancement in pharmaceutical research due to its unique structural features and promising biological activities. Its potential applications in treating neurological disorders and other conditions highlight its importance as a lead compound for drug development. Continued investigation into this molecule will likely yield valuable insights into novel therapeutic strategies and contribute to improving patient care.
70372-02-0 (N-2-(1H-1,3-benzodiazol-2-yl)phenyl-2-chlorobenzamide) Related Products
- 1261484-06-3(2-(2,3-Difluorophenyl)-3-fluoropyridine-4-acetonitrile)
- 1258650-88-2(4-(pyrrolidin-1-ylmethyl)benzene-1-carboximidamide dihydrochloride)
- 1288993-16-7(5-Fluoro-2-(methylamino)benzaldehyde)
- 880875-39-8(2-amino-5-fluoro-n-methoxy-n-methylbenzamide)
- 2171579-22-7(4-Amino-2-(3-chloropropyl)-1,2-oxazolidin-3-one)
- 714247-44-6(6-(2,6-dimethylmorpholin-4-yl)-N2-(3-methylbutyl)-5-nitropyrimidine-2,4-diamine)
- 852376-77-3(6-(benzylsulfanyl)-3-(4-methoxyphenyl)-1,2,4triazolo4,3-bpyridazine)
- 2229611-08-7(tert-butyl 3-(6-chloro-1H-indol-3-yl)piperazine-1-carboxylate)
- 67513-47-7((E,E)-4,6-Dimethyl-2,4-heptadienoic Acid)
- 851408-34-9(N-2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl-2-(4-ethoxyphenyl)acetamide)



